molecular formula C21H26O6 B14114532 (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

Cat. No.: B14114532
M. Wt: 374.4 g/mol
InChI Key: MJJGOAZIKWEYHG-BMVKDYALSA-N
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Description

The compound (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one is a complex steroidal derivative. It features a unique pentacyclic structure with multiple hydroxyl groups and a ketone group, making it a significant compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of the hydroxyacetyl group.

    Cyclization: Formation of the pentacyclic structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled reaction conditions.

    Purification: Using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or carboxylic acids.

    Reduction: Reduction of the ketone group to form secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including halides or amines for substitution reactions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex steroidal derivatives and as a reagent in organic synthesis.

Biology

In biological research, it serves as a model compound for studying steroid metabolism and enzyme interactions.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other steroidal compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and ketone groups play a crucial role in binding to these receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dexamethasone 9,11-epoxide
  • Mometasone EP Impurity L

Uniqueness

Compared to similar compounds, (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one features a unique combination of hydroxyl and ketone groups, along with its distinct pentacyclic structure. This makes it particularly valuable in research and industrial applications due to its diverse reactivity and potential biological activity.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C21H26O6/c1-18-6-5-12(23)7-11(18)3-4-13-14-8-15(24)20(26,16(25)10-22)19(14,2)9-17-21(13,18)27-17/h5-7,13-15,17,22,24,26H,3-4,8-10H2,1-2H3/t13-,14-,15+,17?,18-,19-,20-,21?/m0/s1

InChI Key

MJJGOAZIKWEYHG-BMVKDYALSA-N

Isomeric SMILES

C[C@]12CC3C4(O3)[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC5=CC(=O)C=C[C@]45C

Canonical SMILES

CC12CC3C4(O3)C(C1CC(C2(C(=O)CO)O)O)CCC5=CC(=O)C=CC45C

Origin of Product

United States

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